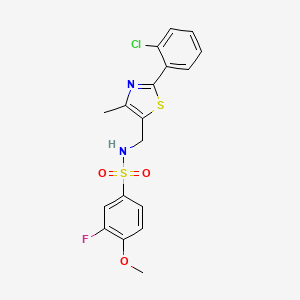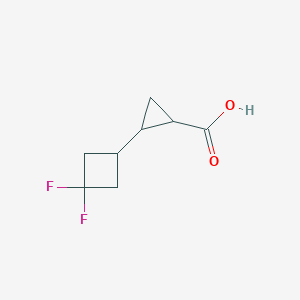
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 2229487-68-5 . It has a molecular weight of 176.16 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(3,3-difluorocyclobutyl)cyclopropane-1-carboxylic acid . The InChI code is 1S/C8H10F2O2/c9-8(10)2-4(3-8)5-1-6(5)7(11)12/h4-6H,1-3H2,(H,11,12) .科学的研究の応用
Decomposition and Inhibition Studies
Decomposition Mechanism : 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), a related compound, is unstable under near-physiological conditions, decomposing into 3-fluoro-2-oxobut-3-enoic acid. This decomposition occurs via specific-base catalysis with a rate constant of 0.18 ± 0.01 min(-1) (Liu et al., 2015).
Inhibition of ACC Deaminase : DFACC is a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, with submicromolar affinity (Liu et al., 2015).
Biological Activities
- Natural Compounds Containing Cyclopropane Moiety : Compounds like 1-aminocyclopropane-1-carboxylic acid and its structural analogs, including DFACC, exhibit a range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral properties (Coleman & Hudson, 2016).
Synthetic Applications
- Synthesis and Characterization : The synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, a related compound, has been described, showcasing the methods to produce α-amino acid derivatives of cyclopropane (Sloan & Kirk, 1997).
- Glycosyl Esters of Cyclopropane Carboxylic Acid : Research into cyclopropane carboxylic acid and its derivatives led to the synthesis and characterization of eight new compounds, showing the versatility of cyclopropane carboxylic acids in chemical synthesis (Li, 2009).
Reversible Cycloaddition Reagents
- Diamidocarbenes : Research on cyclopropanes, including those with carboxylic acid moieties, found that diamidocarbenes can be used in reversible [2 + 1] cycloaddition reactions. This discovery has implications for the synthesis of cyclopropanes and their derivatives in dynamic covalent chemistry applications (Moerdyk & Bielawski, 2012).
Safety and Hazards
特性
IUPAC Name |
2-(3,3-difluorocyclobutyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)2-4(3-8)5-1-6(5)7(11)12/h4-6H,1-3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCMZIBTYIYTAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2CC(C2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2413877.png)
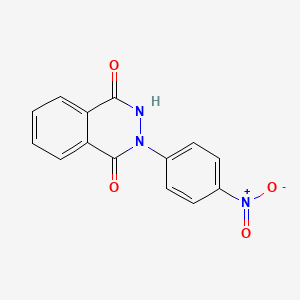
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2413881.png)
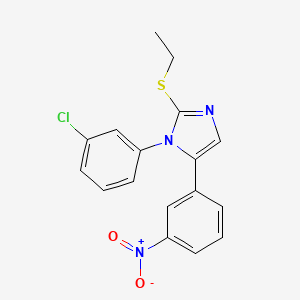

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2413886.png)
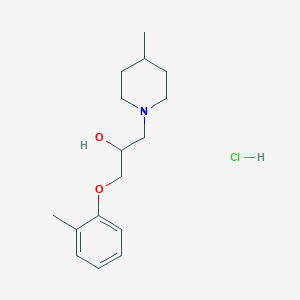


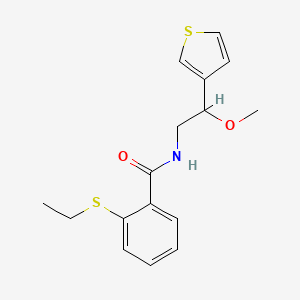
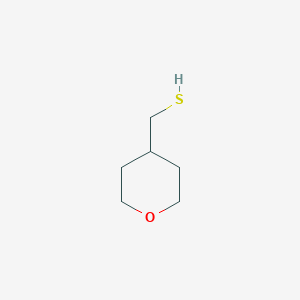

![3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413899.png)
